N-Boc-4-dimethylaminopiperidine
Overview
Description
N-Boc-4-dimethylaminopiperidine: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its tert-butyl ester group and a dimethylamino substituent on the piperidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques, such as distillation or crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-dimethylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate.
Reduction: Tert-butyl 4-(dimethylamino)piperidine-1-methanol or tert-butyl 4-(dimethylamino)piperidine-1-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-4-dimethylaminopiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anesthetics.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that undergoes metabolic conversion to an active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in biological systems.
Comparison with Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison: N-Boc-4-dimethylaminopiperidine is unique due to its dimethylamino substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective. For example, the dimethylamino group can enhance nucleophilicity or alter the compound’s reactivity profile compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-(dimethylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(7-9-14)13(4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMCYLWSTZEWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626669 | |
Record name | tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412293-88-0 | |
Record name | 1,1-Dimethylethyl 4-(dimethylamino)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412293-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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